5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide
Description
5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a sulfonamide group, a chloro group, and a difluoroethyl group
Properties
IUPAC Name |
5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClF2N2O2S/c1-7(2)15(6-10(12)13)18(16,17)9-3-8(11)4-14-5-9/h3-5,7,10H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRYCEJVEDCWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(F)F)S(=O)(=O)C1=CC(=CN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridine derivative with chlorosulfonic acid, followed by the addition of an amine (in this case, 2,2-difluoroethylamine and isopropylamine).
Chlorination: The chloro group is introduced via electrophilic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to develop new drugs or therapeutic agents.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its structure suggests it could be used in the development of drugs for treating diseases such as cancer, bacterial infections, or inflammatory conditions. Preclinical studies often focus on its efficacy, toxicity, and pharmacokinetics.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, which in turn affects cellular functions.
Molecular Targets and Pathways
Enzymes: The compound may target enzymes involved in critical biological processes, such as kinases or proteases.
Receptors: It could interact with cell surface receptors, altering signal transduction pathways.
Pathways: By modulating these targets, the compound can influence various cellular pathways, such as apoptosis, cell proliferation, or immune responses.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2,2-difluoroethyl)-2,2-dimethyl-1-pentanamine
- 5-chloro-N-(2,2-difluoroethyl)-2-fluorobenzamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(2,2-difluoroethyl)-N-propan-2-ylpyridine-3-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoroethyl group, for instance, can enhance metabolic stability and bioavailability, making it a valuable candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
